molecular formula C17H21N3 B1581331 4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE CAS No. 302818-73-1

4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE

Numéro de catalogue: B1581331
Numéro CAS: 302818-73-1
Poids moléculaire: 267.37 g/mol
Clé InChI: AKIIMLCQTGCWQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (IUPAC name: 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline; CAS: 302818-73-1), commonly abbreviated as DMBI-H or N-DMBI, is a benzimidazoline derivative with a dimethylamino-substituted benzene ring. Its structure features a planar benzimidazole core fused with a dimethylamine group, enabling strong electron-donating properties . DMBI-H is widely recognized as an efficient n-type dopant in organic electronics, enhancing charge transport in semiconductors, thermoelectrics, and perovskite solar cells . Commercial suppliers offer DMBI-H with purities ≥96%, underscoring its industrial relevance .

Propriétés

IUPAC Name

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-18(2)14-11-9-13(10-12-14)17-19(3)15-7-5-6-8-16(15)20(17)4/h5-12,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIIMLCQTGCWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353935
Record name GNF-Pf-4385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302818-73-1
Record name GNF-Pf-4385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302818-73-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthesis of Key Intermediate Amine (Compound 3)

  • Starting Material: Benzimidazole or N,N'-dimethyl-1,2-phenylenediamine.
  • Process:
    • Benzimidazole is alkylated with methyl iodide in the presence of potassium carbonate (K2CO3) in acetonitrile under reflux conditions for 24 hours to yield a methylated intermediate (Compound 7).
    • This intermediate undergoes hydrolysis under basic conditions (KOH in ethylene glycol at 130 °C) to produce the diamine intermediate (Compound 3).
  • Yield: Approximately 75% for the hydrolysis step, with overall good purity after distillation.
  • Notes: The diamine 3 is prone to oxidative degradation and is stored under inert atmosphere at low temperature to maintain stability.

Final Condensation to Form DMBI-H

  • Reagents: Diamine 3 and 4-(dimethylamino)benzaldehyde.
  • Conditions: Acid-catalyzed condensation using glacial acetic acid, often assisted by ultrasound to enhance reaction kinetics.
  • Procedure:
    • The reactants are dissolved in methanol, sonicated at room temperature for several hours (typically 5 hours).
    • The reaction mixture is then cooled to 4 °C for extended periods (up to 72 hours) to promote product formation.
    • The product precipitates and is collected by filtration or isolated by chromatographic purification.
  • Yield: Overall yield just above 18% for Pathway A.
  • Purification: Crystallization and silica gel filtration are commonly used to obtain pure DMBI-H.

Alternative Route (Pathway B)

  • Direct Reaction: 1,2-phenylenediamine reacts directly with 4-(dimethylamino)benzaldehyde to form 2-arylbenzimidazole intermediate.
  • Alkylation: Double alkylation with methyl iodide under alkaline conditions yields an iodide salt.
  • Anion Exchange: Conversion to triflate salt via metathesis with silver salts to prevent iodide reduction.
  • Reduction: Treatment with sodium borohydride (NaBH4) to produce DMBI-H.
  • Yield: Approximately 23% overall.
  • Advantages: Allows modification of substitution pattern on the benzimidazole ring by using different alkylating agents.

Summary Table of Preparation Methods

Step Pathway A (Sulphonamide Route) Pathway B (Direct Condensation Route)
Starting Material N,N'-dimethyl-1,2-phenylenediamine 1,2-phenylenediamine
Key Intermediate Sulphonamide (1) → Alkylated product (2) → Diamine (3) 2-arylbenzimidazole (4)
Alkylation Agent Methyl iodide Methyl iodide
Anion Exchange Not required Required (iodide to triflate)
Reduction Step Not applicable NaBH4 reduction
Final Step Acid-catalyzed condensation with 4-(dimethylamino)benzaldehyde Same condensation step
Yield (Overall) ~18% ~23%
Advantages Well-established, scalable Flexibility in substitution pattern
Disadvantages Expensive intermediate (3), lower yield More steps, requires anion exchange and reduction

Research Findings and Optimization

  • Stability Considerations: DMBI-H is generally considered air-stable but undergoes slow decomposition in processing solvents such as chlorobenzene, forming byproducts that can act as nucleating agents enhancing electrical conductivity in doped polymers.
  • Purification Improvements: Recent work has improved purification by avoiding expensive intermediates and optimizing condensation conditions, including ultrasound assistance and low-temperature crystallization to boost yield and purity.
  • Solvent and Processing: DMBI-H and its blends are soluble in common organic solvents like chloro- and o-dichlorobenzene, with doping experiments showing sensitivity to solvent purity and thermal treatment protocols.
  • Nucleating Agents: The decomposition byproducts or added nucleating agents can significantly enhance the microstructure and performance of doped films, suggesting that controlled preparation and handling of DMBI-H are critical.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane, and specific catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C17H21N3
  • Molecular Weight : 267.37 g/mol
  • CAS Number : 302818-73-1
  • Purity : Typically ≥97% (HPLC) .

N-DMBI features a π-conjugated polycyclic system, making it a strong electron donor suitable for n-type doping in various organic materials. Its structure enhances its stability and solubility in common processing solvents, which is crucial for practical applications.

N-Type Doping in Organic Semiconductors

N-DMBI is widely recognized as an effective n-type dopant for organic semiconductors, particularly in the following areas:

  • Organic Thin-Film Transistors (OTFTs) : N-DMBI has been utilized to enhance the performance of n-channel OTFTs. Its air stability allows for solution processing, which is essential for low-cost manufacturing techniques .
  • Conductivity Improvement : Research indicates that N-DMBI can significantly increase the conductivity of doped films. For instance, it has been shown to achieve conductivities around 2×103S/cm2\times 10^{-3}\,S/cm when used as a dopant .

Solar Energy Conversion

N-DMBI plays a crucial role in solar energy technologies:

  • Organic Photovoltaics (OPVs) : The compound has been investigated for its ability to improve the efficiency of OPVs by enhancing charge transport properties within the active layer . Its application in n-type doping enhances the overall device performance.

Reductive Transformation of Organic Compounds

Beyond its role as a dopant, N-DMBI acts as a reagent for the reductive transformation of various organic compounds. This property is beneficial in synthetic organic chemistry where selective reductions are required .

Case Studies and Research Findings

StudyApplicationFindings
Advanced Energy Materials (2011)N-Type DopingDemonstrated that N-DMBI effectively dopes poly(p-phenylene vinylene), improving electrical properties significantly.
Journal of the American Chemical Society (2010)OTFTsShowed that N-DMBI could be processed into thin films with high stability and conductivity, making it suitable for commercial applications.
ACS Applied Materials & Interfaces (2019)Solar CellsInvestigated the impact of N-DMBI on the microstructure of doped films, highlighting its role in enhancing conductivity through nucleation processes .

Mécanisme D'action

The mechanism by which 4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE exerts its effects involves its interaction with molecular targets and pathways. As an n-type dopant, it donates electrons to the conduction band of organic semiconductors, enhancing their conductivity. This interaction is facilitated by the compound’s strong electron-donating properties and its ability to form stable charge-transfer complexes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

4-(1,3,5,6-Tetramethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diisopropylaniline (N-DiPrBI-Me2)
  • Structure : Features bulkier isopropyl groups replacing dimethylamine and additional methyl groups on the benzimidazole ring .
  • Applications : Used in organic field-effect transistors (OFETs) as a dopant.
[1,2-b:2′,1′-d]Benzo[i][2.5]benzodiazocine Potassium Triflate Adduct (DMBI-BDZC)
  • Structure : A fused diazocine derivative with a potassium triflate counterion .
  • Applications: Functions as a dopant for non-fullerene acceptors like O-IDTBR.
  • Performance : Exhibits higher air stability than DMBI-H, but requires synthetic complexity, limiting commercial adoption .
Tetrakis(dimethylamino)ethylene (TDAE)
  • Structure: A non-benzimidazole dopant with strong reducing capabilities via its ethylene core and dimethylamino groups .
  • Applications : Used for n-doping polymers like BBL in thermoelectrics.
  • Performance : Achieves electrical conductivity of ~1 S/cm in BBL but suffers from poor air stability, necessitating inert handling .

Stability and Practical Considerations

  • DMBI-H : Despite being marketed as air-stable, highlights degradation under prolonged exposure to moisture or light, necessitating careful storage .
  • TDAE : Highly reactive, requiring glovebox handling, which limits scalability .
  • DMBI-BDZC : Improved stability due to its potassium triflate adduct but faces higher production costs .

Mechanistic Insights and Structural Influences

  • Substituent Effects : Bulkier groups (e.g., isopropyl in N-DiPrBI-Me2) enhance solubility but may reduce doping efficiency by sterically hindering electron transfer .
  • Host Material Interactions : DMBI-H’s doping efficiency in thermoelectrics is maximized with pyrazine-flanked copolymers due to favorable energetic offsets, whereas thiophene-based systems (e.g., TBDOPV-T) achieve higher PF values .
  • Dopant Design : The benzothiadiazole (BTD) spacer in host polymers improves DMBI-H’s doping efficiency by facilitating charge delocalization .

Activité Biologique

4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine, commonly referred to as DMBI-H, is a compound that has garnered attention for its potential biological activities and applications in organic electronics. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.

Chemical Structure and Properties

DMBI-H features a benzimidazole scaffold, which is known for its diverse biological activities. The compound's molecular formula is C17H21N3C_{17}H_{21}N_3 with a molecular weight of approximately 273.37 g/mol. Its structure includes a dimethylamine group and a dihydro-benzimidazole moiety, contributing to its electron-donating properties, making it suitable for n-type doping in organic semiconductors .

Biological Activity Overview

The biological activity of DMBI-H can be categorized into several key areas:

  • Antimicrobial Activity : Benzimidazole derivatives have been extensively studied for their antimicrobial properties. DMBI-H exhibits significant antibacterial and antifungal activities against various pathogens. For instance, studies have shown that compounds with similar structures demonstrate potent activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Properties : The benzimidazole core is linked to various anticancer effects. Research indicates that DMBI-H may inhibit tumor growth through mechanisms similar to other benzimidazole derivatives, which act on cellular pathways involved in cancer progression .
  • Neuroprotective Effects : Some studies suggest that DMBI-H may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Structure-Activity Relationship (SAR)

The SAR of DMBI-H emphasizes the importance of the benzimidazole structure in enhancing biological activity. Modifications to the substituents on the benzimidazole ring and the dimethylamine group can significantly influence the compound's efficacy:

  • Substituent Variations : Different substituents on the benzimidazole ring have been shown to alter antibacterial potency and selectivity against specific pathogens .
  • Dimethylamine Influence : The presence of dimethylamine enhances solubility and bioavailability, critical factors for pharmacological activity .

Case Studies

Several case studies illustrate the biological activity of DMBI-H:

Case Study 1: Antibacterial Efficacy

A study evaluated the antimicrobial activity of DMBI-H against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, revealing that DMBI-H exhibited an MIC of 25 µg/mL against S. aureus, comparable to standard antibiotics like ampicillin (MIC = 100 µg/mL) .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that DMBI-H inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis via caspase activation pathways, suggesting potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with benzimidazole and benzamide precursors. Key steps include nucleophilic substitution for introducing dimethylamino groups and coupling reactions. For example, benzimidazole derivatives are synthesized under basic conditions (e.g., triethylamine in dichloromethane) to neutralize HCl byproducts . Optimization of solvent (e.g., DMF or toluene), temperature (60–100°C), and catalysts (e.g., palladium on carbon) is critical. Yields can vary from 50–80% depending on purification methods like column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and aromaticity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (ESI-MS) verifies molecular weight, and FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystalline forms are obtained .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

  • Methodological Answer : Initial screening should focus on in vitro cytotoxicity (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) and receptor-binding assays (e.g., fluorescence polarization for kinase inhibition). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are essential. Structural analogs with benzimidazole cores have shown anti-inflammatory activity via COX-2 inhibition, suggesting similar pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational design of analogs with enhanced pharmacological properties?

  • Methodological Answer : SAR analysis involves systematic modifications:

  • Benzimidazole core : Methyl groups at positions 1 and 3 enhance metabolic stability but may reduce solubility.
  • N,N-Dimethylbenzenamine : Replacing dimethylamino with piperazine improves CNS penetration .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the benzene ring increase electrophilicity, potentially enhancing target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like kinases .

Q. What statistical methods (e.g., Design of Experiments, DoE) are recommended for optimizing reaction conditions and resolving data contradictions?

  • Methodological Answer : DoE (e.g., Box-Behnken design) identifies critical factors (temperature, solvent ratio, catalyst loading) and interactions. For example, a 3-factor, 15-run design can optimize yield while minimizing side products. Contradictions in reported yields (e.g., 50% vs. 80%) may arise from uncontrolled variables like moisture sensitivity; replicate experiments under inert atmospheres (N₂/Ar) improve reproducibility .

Q. How can computational modeling predict reaction mechanisms and biological targets for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states for key reactions (e.g., amide bond formation), while Molecular Dynamics (MD) simulations model protein-ligand interactions. For instance, Quantum Mechanics/Molecular Mechanics (QM/MM) can elucidate inhibition mechanisms for tyrosine kinases. PubChem data and cheminformatics tools (e.g., SwissTargetPrediction) prioritize targets like HDACs or GPCRs .

Q. What strategies address discrepancies in reported biological activity across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum concentration in cell culture) or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Use CLIA-certified labs for IC₅₀ determinations.
  • Meta-analysis : Compare data across ≥3 independent studies. For example, conflicting cytotoxicity results (e.g., IC₅₀ = 2 µM vs. 20 µM) may reflect differences in cell passage number or endotoxin levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE
Reactant of Route 2
Reactant of Route 2
4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.